Methyltetrazine-Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyltetrazine-acid is a non-activated amine-reactive building block. In the presence of activators (e.g. EDC, or HATU), it can be used to deriviate amine-containing molecule via a stable amide bond. The low mass weight will add minimal spacer to modified molecules.

Wissenschaftliche Forschungsanwendungen

Bioorthogonal Chemistry : A study by Lambert et al. (2019) discusses the installation of a minimal 6-methyltetrazin-3-yl group via Ag-mediated Liebeskind-Srogl cross-coupling. This process introduces minimal, linker-free tetrazine functionality, which is significant in bioorthogonal chemistry applications.

Environmental Analysis : Research by Knappe et al. (1998) developed a method for predicting the capacity of powdered activated carbon for micropollutants in natural water. The study focused on compounds like atrazine and 2-methyl-isoborneol, indicating the importance of Methyltetrazine derivatives in environmental monitoring.

Energetic Materials : A study on 1-methyl-5-aminotetrazole by Karaghiosoff et al. (2008) shows the potential of Methyltetrazine derivatives in creating new families of energetic methylated aminotetrazole salts, which are significant in the development of energetic materials.

Pesticide Analysis : The work of Tran et al. (2007) on the extraction and quantification of herbicides like atrazine in agricultural drainage water highlights the role of Methyltetrazine derivatives in the analysis and monitoring of pesticides.

Photochemical Studies : Research by Nunes et al. (2014) on the photolysis of 5-methyltetrazole illustrates the application of Methyltetrazine derivatives in studying photochemical processes and photoreactions.

Wirkmechanismus

Target of Action

Methyltetrazine-Acid is primarily used as a bioorthogonal handle for imaging enzyme activities in situ . It is introduced into a dipeptide fluoromethylketone cysteine protease inhibitor, which targets proteases and other hydrolases . These enzymes are often expressed in an inactive form, also called zymogens, and have their activity tightly regulated by post-translational processes .

Mode of Action

The compound interacts with its targets through a mechanism-based inhibition process. The inhibitor reacts with only the active form of proteases thanks to their electrophilic warhead, yielding a covalent and irreversible enzyme-inhibitor adduct . This allows the distinction between active and inactive enzyme species . Following covalent and irreversible inhibition, the tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .

Biochemical Pathways

The biochemical pathways affected by this compound involve the activity-based protein profiling (ABPP) of proteases and other hydrolases . ABPP allows the identification and visualization of enzyme activities within complex biological systems .

Pharmacokinetics

Its unique characteristics facilitate selective conjugation of biomolecules, enhancing pharmacokinetics, biostability, and bioavailability .

Result of Action

The result of this compound’s action is the visualization of enzyme activities in situ . This is achieved by introducing detection tags without significantly influencing the physiochemical and biological functions of the probe . The tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the cytotoxicity of copper makes certain bioorthogonal tags unsuitable for experiments on live cells . This compound can be used as a live cell compatible, minimal bioorthogonal tag in activity-based protein profiling .

Biochemische Analyse

Biochemical Properties

Methyltetrazine-Acid plays a crucial role in biochemical reactions due to its ability to form stable covalent bonds with biomolecules. It interacts with enzymes, proteins, and other biomolecules through bioorthogonal reactions, such as the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction allows this compound to act as a minimal bioorthogonal tag in activity-based protein profiling, enabling the visualization of enzyme activities in cell lysates and live cells . This compound is particularly effective in labeling cysteine protease inhibitors, allowing for the study of protease activities within complex biological systems .

Cellular Effects

This compound influences various cellular processes by enabling the visualization of enzyme activities. It affects cell function by providing a means to study cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable covalent bonds with active enzymes allows researchers to distinguish between active and inactive enzyme species, providing insights into cellular processes and enzyme regulation . This compound has been shown to be compatible with live-cell imaging, making it a valuable tool for studying dynamic cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the iEDDA reaction. This reaction allows this compound to form covalent bonds with specific enzyme targets, leading to the inhibition or activation of these enzymes. The compound’s ability to mimic phenylalanine enables it to bind to proteases and other enzymes, facilitating the study of enzyme activities and their regulation . This compound’s bioorthogonal properties ensure that it does not interfere with the physiological functions of the biomolecules it interacts with .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stable and consistent effects over time. Its stability and minimal degradation make it suitable for long-term studies of enzyme activities and cellular processes. This compound has been shown to maintain its bioorthogonal properties and effectiveness in both in vitro and in vivo studies, allowing for the continuous monitoring of enzyme activities and cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively labels active enzymes without causing significant toxicity. At higher doses, this compound may exhibit some toxic effects, including reduced cell viability and potential adverse effects on cellular functions . It is essential to determine the optimal dosage to balance the compound’s labeling efficiency and potential toxicity in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to enzyme activity and regulation. It interacts with enzymes and cofactors involved in protease activity, allowing for the study of metabolic flux and metabolite levels. The compound’s ability to form stable covalent bonds with active enzymes provides insights into the regulation of metabolic pathways and the role of specific enzymes in these processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its bioorthogonal properties ensure that it is efficiently localized and accumulated in specific cellular compartments without interfering with physiological functions . The compound’s small size and minimal mass addition to modified molecules facilitate its transport and distribution within biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization, targeting particular compartments or organelles within cells. Its ability to mimic phenylalanine and form stable covalent bonds with enzymes allows it to be directed to specific subcellular locations. This targeting is facilitated by post-translational modifications and targeting signals that direct this compound to its intended sites of action . The compound’s subcellular localization is crucial for its effectiveness in studying enzyme activities and cellular processes.

Eigenschaften

IUPAC Name |

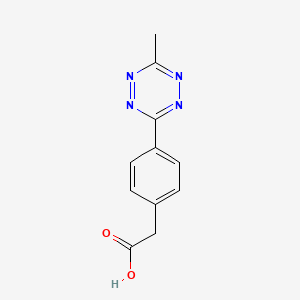

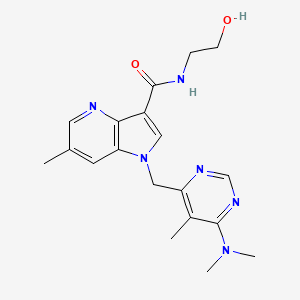

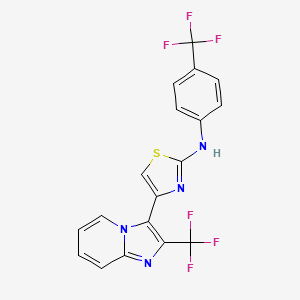

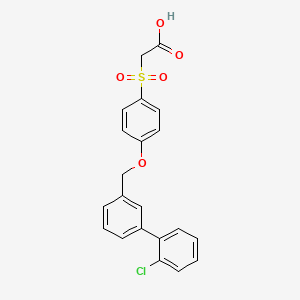

2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-7-12-14-11(15-13-7)9-4-2-8(3-5-9)6-10(16)17/h2-5H,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNOWMYISKGWCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)